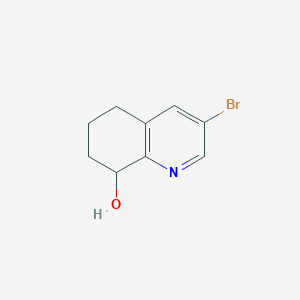

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

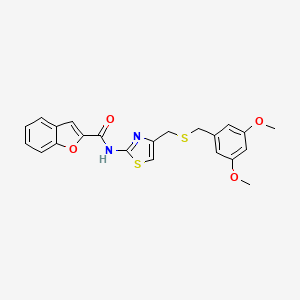

3-Bromo-5,6,7,8-tetrahydroquinolin-8-ol is a chemical compound with the CAS Number: 904929-23-3 . It has a molecular weight of 228.09 . The compound is light yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c10-7-4-6-2-1-3-8 (12)9 (6)11-5-7/h4-5,8,12H,1-3H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.09 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Novel Chelating Ligands Synthesis

The compound has been studied for its potential in the synthesis of novel chelating ligands. A method involving the nitration of 3-bromobenzaldehyde, followed by reduction and condensation, has been developed to afford bidentate and tridentate 6-bromoquinoline derivatives. These compounds exhibit high emission quantum yields, indicating their potential in optical applications (Hu, Zhang, & Thummel, 2003).

Selective Synthesis of Quinoline Derivatives

Research has demonstrated the efficiency of bromination reactions in the synthesis of quinoline derivatives. Through one-pot synthesis, valuable tribromoquinoline and dibromo-tetrahydroquinoline derivatives were produced with high yields. These compounds serve as intermediates for further chemical transformations, illustrating their importance in synthetic organic chemistry (Şahin et al., 2008).

Antibacterial Activities and Structural Features

A study on the synthesis of 6-Bromoquinolin-4-ol derivatives revealed their potential antibacterial activities against resistant bacterial strains. These compounds showed varying degrees of effectiveness against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural features in determining antibacterial potency, with molecular docking and density functional theory (DFT) analyses providing insights into their mechanisms of action (Arshad et al., 2022).

Corrosion Inhibition

Another application area is in the field of materials science, where derivatives of 8-hydroxyquinoline have been evaluated as effective corrosion inhibitors for mild steel in acidic environments. These studies have utilized various methodologies, including gravimetric, electrochemical, and computational simulations, to demonstrate the compounds' ability to protect metal surfaces from corrosion. The findings indicate that these compounds form a protective layer on the metal surface, significantly reducing corrosion rates (Rbaa et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5,6,7,8-tetrahydroquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h4-5,8,12H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPRDKYQBBXYKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=N2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)

![N-(2-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2652942.png)

![2-[(Tetrahydrofuran-2-ylmethyl)amino]ethanol](/img/structure/B2652943.png)

![3-[(6-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2652945.png)

![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2652952.png)

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B2652953.png)